2-Bromo-3-(methylthio)phenol
Description
2-Bromo-3-(methylthio)phenol is a halogenated phenolic compound characterized by a bromine atom at the 2-position and a methylthio (-SCH₃) group at the 3-position of the phenol ring. Brominated phenols are frequently employed in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and materials science due to their reactivity in cross-coupling reactions and functional group transformations .
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
2-bromo-3-methylsulfanylphenol |
InChI |
InChI=1S/C7H7BrOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 |
InChI Key |
REPZTQNITLAJIK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(methylthio)phenol can be achieved through several methods. One common approach involves the bromination of 3-(methylthio)phenol using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(methylthio)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Products include azido or thiol derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include debrominated phenols or reduced thiols.
Scientific Research Applications
Chemistry: 2-Bromo-3-(methylthio)phenol is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology: In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that incorporate the bromophenol structure. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable in the formulation of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(methylthio)phenol involves its interaction with molecular targets through its functional groups. The bromine atom and methylthio group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 2-Bromo-3-(methylthio)phenol, highlighting differences in substituents, molecular properties, and applications:
<sup>‡</sup>Calculated based on molecular formula.
Electronic and Reactivity Comparisons
- Bromine vs. Fluorine: The presence of bromine in this compound provides a heavy halogen for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine in 2-Bromo-6-fluoro-3-(methylthio)phenol increases electrophilicity and metabolic stability .
- Methylthio (-SCH₃) vs.
- Methoxy (-OCH₃) vs. Methylthio (-SCH₃) : Methoxy groups are more polar and participate in hydrogen bonding, whereas methylthio groups contribute to sulfur-mediated interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
